molecular formula C21H20N4O6 B11117302 methyl {(3Z)-3-[2-({[(2-methoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

methyl {(3Z)-3-[2-({[(2-methoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B11117302
M. Wt: 424.4 g/mol
InChI Key: PFUUHODAJBKVMH-UHFFFAOYSA-N
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Description

Methyl 2-[(3E)-3-({2-[(2-methoxyphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3E)-3-({2-[(2-methoxyphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Methyl 2-[(3E)-3-({2-[(2-methoxyphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(3E)-3-({2-[(2-methoxyphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure, known for its role in plant growth and development.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.

Uniqueness

Methyl 2-[(3E)-3-({2-[(2-methoxyphenyl)formamido]acetamido}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is unique due to its specific functional groups and structural complexity, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O6

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[[2-[(2-methoxybenzoyl)amino]acetyl]diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C21H20N4O6/c1-30-16-10-6-4-8-14(16)20(28)22-11-17(26)23-24-19-13-7-3-5-9-15(13)25(21(19)29)12-18(27)31-2/h3-10,29H,11-12H2,1-2H3,(H,22,28)

InChI Key

PFUUHODAJBKVMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O

Origin of Product

United States

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